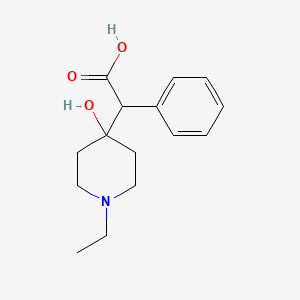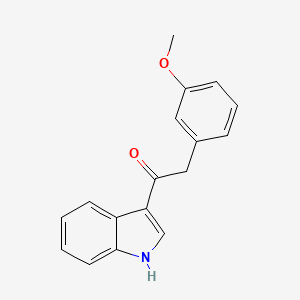
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a phenylacetic acid moiety. Its structural complexity allows it to participate in a variety of chemical reactions, making it valuable for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with ethyl halides, followed by hydroxylation to introduce the hydroxyl group at the 4-position. The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene is acylated with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for alkylation and hydroxylation steps, as well as continuous flow reactors for the Friedel-Crafts acylation. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylacetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the piperidine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-4-oxopiperidin-4-yl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylethanol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenylacetic acid moiety can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-aminopiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-benzylacetic acid
Uniqueness
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the phenylacetic acid moiety allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
5449-34-3 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-(1-ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-16-10-8-15(19,9-11-16)13(14(17)18)12-6-4-3-5-7-12/h3-7,13,19H,2,8-11H2,1H3,(H,17,18) |
Clé InChI |
GSYPREKFRGJLNT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)








![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)




